molecular formula C7H6IN3 B1604128 3-iodo-1H-indazol-4-amine CAS No. 885521-28-8

3-iodo-1H-indazol-4-amine

Cat. No.: B1604128
CAS No.: 885521-28-8
M. Wt: 259.05 g/mol
InChI Key: GZUAQXRBNAOVGW-UHFFFAOYSA-N
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Description

3-Iodo-1H-indazol-4-amine is an indazole compound . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Indazole compounds are synthesized using various strategies, including transition metal-catalyzed reactions and reductive cyclization reactions . For instance, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation has been described .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Indazole compounds show a broad range of chemical and biological properties . They are known for their diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 259.05 . The IUPAC name for this compound is this compound .

Scientific Research Applications

Synthesis of Indazole Derivatives

3-iodo-1H-indazol-4-amine is extensively used in the synthesis of indazole derivatives through palladium-catalyzed carbonylation reactions. Buchstaller et al. (2011) developed a method for preparing 1H-indazole-3-carboxylic acid esters and amides from 3-iodoindazoles, demonstrating the compound's utility in creating functionalized molecules under mild conditions suitable for further synthetic transformations (Buchstaller et al., 2011).

Nucleophilic Substitution for Indazolone Synthesis

Donald et al. (2010) explored nucleophilic substitution reactions with oxazino-, oxazolino-, and benzoxazin[3,2-b]indazoles to produce a diverse set of 2-substituted 1H-indazolones. This work highlights the potential of this compound derivatives in generating compounds through microwave-assisted reactions, offering insights into their synthetic versatility (Donald et al., 2010).

Annulation Reactions for Indazole Synthesis

Wang et al. (2019) reported a rhodium(III)-catalyzed C-H amination of ketoxime and iodobenzene diacetate for indazole synthesis, showcasing the compatibility of this compound in facilitating N-N bond formation under moderate conditions. This method exemplifies the adaptability of such compounds in constructing indazole frameworks with various functional groups (Wang et al., 2019).

Green Synthesis of 1,2,3-Triazoles

Wan et al. (2015) developed a metal- and azide-free, regioselective synthesis method for 1,5-disubstituted 1,2,3-triazoles using enaminones, tosylhydrazine, and primary amines. This research underscores the eco-friendly approach to constructing triazoles, demonstrating the broader applicability of this compound in sustainable chemical synthesis (Wan et al., 2015).

Mechanistic Insights into Amido Transfer Processes

Park et al. (2015) conducted mechanistic studies on the Cp*Rh(III)-catalyzed direct C-H amination reaction, revealing the efficiency of 1,4,2-dioxazol-5-one as an amino source. Their findings contribute to understanding the mechanistic pathways involving this compound, paving the way for improved amidation reactions (Park et al., 2015).

Mechanism of Action

Target of Action

3-Iodo-1H-indazol-4-amine is a derivative of indazole, a heterocyclic compound that has been found to have a wide variety of medicinal applications . The primary target of this compound is the tyrosine kinase . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .

Mode of Action

The 1H-indazole-3-amine structure, which includes this compound, is an effective hinge-binding fragment . In the case of tyrosine kinase, it binds effectively with the hinge region of the enzyme . This binding can inhibit the activity of the kinase, thereby affecting the phosphorylation process and ultimately influencing the signaling pathways within the cell .

Biochemical Pathways

The inhibition of tyrosine kinase by this compound affects several biochemical pathways. One of the key pathways influenced is the p53/MDM2 pathway . This pathway plays a crucial role in cell cycle regulation and apoptosis, and its disruption can lead to uncontrolled cell growth and cancer .

Pharmacokinetics

Indazole derivatives are generally known for their high solubility in water and other polar solvents , which can influence their bioavailability and distribution within the body.

Result of Action

The binding of this compound to tyrosine kinase can result in the inhibition of cell growth, particularly in neoplastic cell lines . This is achieved by causing a block in the G0–G1 phase of the cell cycle . Additionally, the compound has been found to affect apoptosis, possibly by inhibiting Bcl2 family members .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substituents on the benzene ring at the C-5 position of indazole can significantly affect its anti-proliferative activity

Safety and Hazards

This compound may cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Indazole compounds have a wide variety of medicinal applications and are an important part of many natural products and marketed drugs . Therefore, there is a great importance of heterocyclic ring containing drugs . In the future, these compounds could be further developed and used in the treatment of various diseases .

Properties

IUPAC Name

3-iodo-2H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUAQXRBNAOVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646253
Record name 3-Iodo-2H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-28-8
Record name 3-Iodo-2H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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